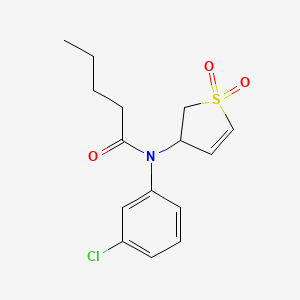

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is one of the most common reagents used for amide coupling, a common reaction in organic chemistry .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 . The SMILES string representation is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .Chemical Reactions Analysis

DMTMM can be used as a condensing agent for various transformations. It is used for the condensation of carboxylic acids and amines to form the corresponding amides in tetrahydrofuran . It can also be used for the esterification of carboxylic acids with alcohols to form the corresponding esters .Physical And Chemical Properties Analysis

DMTMM is a powder with an assay of ≥97.0% (calculated on dry substance, AT). It has ≤17 wt. % water impurities. It is suitable for coupling reactions and is used in peptide synthesis. It should be stored at −20°C .科学的研究の応用

Antimicrobial Evaluation

A study by Darwish, Atia, and Farag (2014) utilized a derivative of N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide for the synthesis of isoxazole-based heterocycles, which were then evaluated for their in vitro antibacterial and antifungal activities, showing promising results Heterocycles, 2014. This underscores the compound's relevance in the development of new antimicrobial agents.

Electronic and Biological Interactions

Bharathy et al. (2021) investigated the structural parameter, electron behavior, wave function, and biological properties of a similar compound, focusing on its interaction in polar liquids through the IEFPCM solvation model and molecular docking analysis. This study aimed at understanding the compound's reactivity and potential biological activities Journal of Molecular Liquids, 2021.

Contributions to Herbicide Study

Research on the degradation and side effects of sulfonylurea herbicides in soil, including triasulfuron and others, has provided insights into the environmental fate and microbial interactions of these compounds. Dinelli, Vicari, and Accinelli (1998) explored this aspect, indicating the minimal impact of such herbicides on soil microbial activities at concentrations used in agricultural practices, which might extend to related compounds like this compound Journal of Environmental Quality, 1998.

作用機序

Target of Action

It’s known that similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are used as condensing agents in biochemical reactions . These agents facilitate the formation of amide bonds between carboxylic acids and amines .

Mode of Action

The compound interacts with its targets through a process known as condensation. In the presence of DMTMM, a carboxylic acid reacts to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound’s action primarily affects the formation of amide bonds, which are crucial in the synthesis of peptides and proteins . The downstream effects of this process can vary widely, depending on the specific biochemical context.

Pharmacokinetics

It’s known that the by-product of the reaction with dmtmm is highly water-soluble and can be easily removed from the main reaction product .

Result of Action

The result of the compound’s action is the formation of amide bonds between carboxylic acids and amines . This process is fundamental to the synthesis of peptides and proteins, which play vital roles in various biological functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, DMTMM-mediated amidation reactions can occur in alcohol and aqueous solutions . Additionally, the compound should be protected from light and stored in a dry place at temperatures less than or equal to -20°C .

Safety and Hazards

生化学分析

Biochemical Properties

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is involved in amide coupling, one of the most common reactions in organic chemistry . It interacts with carboxylic acids and amines to form corresponding amides . The nature of these interactions is based on the activation of the starting carboxylic acid followed by nucleophilic attack by an amine .

Cellular Effects

The effects of this compound on cells are primarily related to its role in amide synthesis. By facilitating the formation of amides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of highly reactive esters. The carboxylic acid reacts with this compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in amide synthesis. It interacts with carboxylic acids and amines, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

N-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O5S/c1-9(20)16-10-4-6-11(7-5-10)25(21,22)15-8-12-17-13(23-2)19-14(18-12)24-3/h4-7,15H,8H2,1-3H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWRKULOGBYHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)

![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)

![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)

![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2397907.png)

![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)

![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)